AcrB-IN-3: Mechanism of Action on the AcrB Efflux Pump - A Technical Guide
AcrB-IN-3: Mechanism of Action on the AcrB Efflux Pump - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of efflux pump inhibitors (EPIs) targeting the AcrB protein of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. While "AcrB-IN-3" is used here as a representative designation, this document synthesizes data from a class of potent inhibitors, such as the pyranopyridines, to illustrate the core principles of AcrB inhibition.
The AcrAB-TolC efflux system is a primary driver of multidrug resistance (MDR) in clinically significant Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][2][3] This tripartite complex spans the inner and outer bacterial membranes, actively expelling a wide array of antibiotics and toxic compounds from the cell.[1][3][4] The inner membrane component, AcrB, is a proton/drug antiporter that recognizes and transports substrates, making it a critical target for reversing antibiotic resistance.[4][5]
Core Mechanism of the AcrB Pump: Functional Rotation
AcrB operates as a homotrimer, with each monomer cycling through three distinct conformational states in a process known as functional rotation: Access (Loose) , Binding (Tight) , and Extrusion (Open) .[6][7][8] This cycle is powered by the proton motive force.[2][9]
-
Access (L-state): In this initial state, a channel is open to the periplasm and the outer leaflet of the inner membrane, allowing a substrate molecule to enter a binding pocket.[6][7]
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Binding (T-state): Upon substrate binding, the monomer undergoes a conformational change to the tight-binding state. This change is associated with the binding of a proton in the transmembrane domain.[4] The substrate is moved deeper into the protein.
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Extrusion (O-state): A further conformational change transitions the monomer to the open state. This creates an exit channel towards the TolC component of the pump, leading to the expulsion of the substrate from the cell.[6][7] This step is coupled with the release of the proton. The monomer then cycles back to the Access state.
Figure 1: The functional rotation mechanism of a single AcrB monomer.
Mechanism of Action of AcrB Inhibitors
Potent AcrB inhibitors, such as the pyranopyridine derivatives, function by binding to a specific site within the AcrB protein and disrupting the functional rotation cycle.[1] These inhibitors are not typically substrates themselves but act as allosteric modulators.
The primary binding site for many potent EPIs is the distal binding pocket (DBP) , a phenylalanine-rich cavity located within the periplasmic domain of AcrB.[1][2] By occupying this pocket, the inhibitor effectively "jams" the pump in a conformation that is incompatible with substrate transport. This prevents the transition between the Binding and Extrusion states, thereby halting the efflux process.[10] The binding of the inhibitor essentially locks the pump, allowing intracellular antibiotic concentrations to rise to effective levels.[11]
Figure 2: Logical flow of AcrB inhibition by a competitive inhibitor.
Quantitative Data on AcrB Inhibition
The effectiveness of an AcrB inhibitor is quantified through several key parameters. The table below summarizes representative data for well-characterized inhibitors.
| Inhibitor Class | Compound Example | Target Organism | Potentiation Assay (MIC Fold Reduction) | Efflux Inhibition (IC50) | Binding Affinity (Kd) | Reference |
| Peptidomimetic | PAβN (Phe-Arg β-naphthylamide) | E. coli | 4- to 16-fold for various antibiotics | ~50-100 µM (Nile Red efflux) | Not widely reported | [12][13] |
| Piperazine Derivative | NMP (1-(1-naphthylmethyl)-piperazine) | E. coli | 2- to 8-fold for various antibiotics | >800 µM (Nile Red efflux) | Not widely reported | [12][14] |
| Pyranopyridine | MBX2319 | E. coli | >64-fold for Levofloxacin | ~0.5 µM (H33342 accumulation) | Not widely reported | [2][15] |
| D-Ornithine-Based | CU032 | E. coli | Potentiates antibiotics in host-like conditions | Binds to AcrB substrate pocket | Cryo-EM confirmed binding | [16][17] |
Note: Values can vary significantly based on the bacterial strain, substrate tested, and specific assay conditions.
Experimental Protocols
Detailed and standardized protocols are essential for evaluating and comparing the efficacy of AcrB inhibitors.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Potentiation
This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.
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Objective: To measure the fold-reduction in antibiotic MIC in the presence of a sub-lethal concentration of the EPI.
-
Methodology:
-
Prepare a series of 2-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton).[15]
-
Create an identical plate and add the EPI to each well at a fixed, sub-inhibitory concentration (e.g., 10 µM).
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Inoculate all wells with a standardized bacterial suspension (e.g., E. coli at ~5 x 105 CFU/mL).
-
Include controls: bacteria with no antibiotic (growth control), bacteria with EPI only, and sterile broth.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The potentiation factor is calculated as (MIC of antibiotic alone) / (MIC of antibiotic + EPI).
-
Real-Time Fluorescent Dye Efflux Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.
-
Objective: To quantify the inhibition of AcrB pump activity in real-time.
-
Common Substrates: Nile Red, Hoechst 33342 (H33342).[12][15]
-
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cell pellet with a buffer (e.g., potassium phosphate buffer) and resuspend to a standardized optical density (e.g., OD600 of 1.0).[12]
-
De-energize the cells by adding a protonophore like CCCP (carbonyl cyanide m-chlorophenylhydrazone) to dissipate the proton motive force. This allows the fluorescent dye to load into the cells.
-
Add the fluorescent dye (e.g., 10 µM Nile Red) and incubate to allow for accumulation.
-
Wash the cells to remove excess dye and CCCP.
-
Resuspend the cells in buffer containing the test inhibitor (EPI) at various concentrations and place in a fluorometer.
-
Initiate efflux by adding an energy source, typically glucose.[18]
-
Monitor the decrease in intracellular fluorescence over time. In the presence of an effective EPI, the rate of fluorescence decrease will be significantly reduced.
-
Calculate the initial rate of efflux and determine the IC50 value of the inhibitor.
-
Figure 3: A generalized experimental workflow for a real-time efflux assay.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique to determine the high-resolution structure of the AcrB pump in complex with an inhibitor.
-
Objective: To visualize the binding site and induced conformational changes of AcrB upon inhibitor binding.
-
Methodology:
-
Purify the AcrB protein or the entire AcrAB-TolC complex. For membrane proteins like AcrB, this often involves solubilization in detergents or encapsulation in nanodiscs.
-
Incubate the purified protein with a saturating concentration of the inhibitor (e.g., CU032).[16][17]
-
Prepare cryo-EM grids by applying a small volume of the protein-inhibitor complex solution to a grid, followed by plunge-freezing in liquid ethane.
-
Collect a large dataset of particle images using a transmission electron microscope.
-
Process the images using specialized software to perform 2D and 3D classification, 3D reconstruction, and model building.[19]
-
The resulting high-resolution map allows for the precise identification of the inhibitor's binding pocket and its interactions with AcrB residues.[16][17]
-
References
- 1. pnas.org [pnas.org]
- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 8. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perturbed structural dynamics underlie inhibition and altered efflux of the multidrug resistance pump AcrB. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 11. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 9bfh - Cryo-EM co-structure of AcrB with the CU032 efflux pump inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Cryo-EM Structure and Molecular Dynamics Analysis of the Fluoroquinolone Resistant Mutant of the AcrB Transporter from Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
